molecular formula C13H8Cl4 B524281 1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

Cat. No. B524281
M. Wt: 306 g/mol
InChI Key: GLCNSQWOANYMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP26 is a novel inhibitor of ER-to-cytosol protein dislocation, exhibiting anti-dengue and anti-Zika virus activity.

Scientific Research Applications

Formation of Iodobenzene Derivatives

The compound has been utilized in the formation of iodine-substituted benzenes. A study demonstrated that irradiation accelerates the reaction of certain dienes with iodine, producing iodobenzene derivatives in high yields. This process highlights the compound's utility in synthesizing iodine-substituted aromatic compounds (Matsumoto, Takase, & Ogura, 2008).

Ene Reactions with Electron-Deficient Acetylenes

Research on 2,4-dimethylpenta-2,3-diene, a structurally similar compound, revealed its reaction with dimethyl acetylenedicarboxylate, leading to the formation of isomers. These reactions are crucial for understanding the chemical behavior of similar dienes in the presence of electron-deficient acetylenes (Chia, Kirk, & Taylor, 1974).

Asymmetric Diels–Alder Reactions

The compound's derivatives have been studied in asymmetric Diels–Alder reactions. These reactions are significant in creating cycloadducts, which are valuable in synthetic organic chemistry (Larsen & Stoodley, 1989).

Triplet Sensitized Valence Isomerization

Research on related compounds has explored valence isomerization under triplet sensitization. This provides insights into the photophysical properties and potential applications in photochemistry (Nakabayashi & Takamuku, 1992).

Structural Studies

Structural studies of similar compounds, such as tetramethylcyclobutadiene-nickel dichloride, have been conducted. These studies are vital for understanding the crystal and molecular structure, which aids in the development of new materials and catalysts (Dunitz, Mez, Mills, & Shearer, 1962).

properties

Product Name

1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

Molecular Formula

C13H8Cl4

Molecular Weight

306 g/mol

IUPAC Name

1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3

InChI Key

GLCNSQWOANYMNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP26;  CP-26;  CP 26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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